Molecular Weight and Calculated LogP Comparison: N-(2-Bromoethyl)- vs. N-(2-Chloroethyl)methanesulfonamide
N-(2-Bromoethyl)methanesulfonamide (MW 202.07, XLogP3 = 0.1) exhibits a 28% higher molecular weight and a 0.2 log unit increase in lipophilicity compared to its chloro analog (MW 157.62, XLogP3 = -0.1) [1] [2]. This difference in calculated partition coefficient is quantitatively meaningful in drug design contexts, where each 0.5 log unit typically corresponds to approximately 3× change in membrane permeability. The brominated derivative thus provides a distinct physicochemical profile for structure-activity relationship (SAR) exploration within the same sulfonamide scaffold family.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 202.07 g/mol; XLogP3 = 0.1 |
| Comparator Or Baseline | N-(2-chloroethyl)methanesulfonamide: MW 157.62 g/mol; XLogP3 = -0.1 |
| Quantified Difference | MW difference: 44.45 g/mol (+28%); ΔXLogP3 = +0.2 |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm) |
Why This Matters
The 0.2 LogP difference between bromo and chloro analogs enables medicinal chemists to fine-tune lipophilicity without altering core sulfonamide pharmacophore topology, directly impacting formulation and ADME property predictions.
- [1] PubChem. N-(2-bromoethyl)methanesulfonamide (CID 285330). Computed Properties: Molecular Weight 202.07 g/mol; XLogP3-AA 0.1. View Source
- [2] PubChem. N-(2-chloroethyl)methanesulfonamide (CID 89092). Computed Properties: Molecular Weight 157.62 g/mol; XLogP3-AA -0.1. View Source
